molecular formula C10H9ClO2 B1313486 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 52651-15-7

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B1313486
CAS RN: 52651-15-7
M. Wt: 196.63 g/mol
InChI Key: XMJXQAGIYOQVSP-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the CAS Number: 52651-15-7 . It has a molecular weight of 196.63 . The IUPAC name for this compound is 6-chloro-1-indanecarboxylic acid .


Molecular Structure Analysis

The InChI code for 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid is 1S/C10H9ClO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

1. Anti-inflammatory Agents

  • Application Summary: Amide derivatives of 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid were synthesized and screened for their anti-inflammatory and related biological activities .
  • Methods of Application: The compounds were synthesized and their activities were compared with standard indomethacin . The studies with SKF-525A, a standard hepatic microsomal enzyme inhibitor showed that probably the test compound per se is the active species .

2. Organic Synthesis Intermediate

  • Application Summary: This compound is often used as an intermediate in the synthesis of other organic compounds .
  • Methods of Application: The specific methods of application would depend on the target compound being synthesized. Typically, this would involve reactions under controlled conditions with various reagents .
  • Results: The outcomes would vary based on the specific synthesis pathway and target compound .

3. Derivatives with Biological Activity

  • Application Summary: Indole derivatives, which could potentially include derivatives of “6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid”, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Methods of Application: These compounds are typically synthesized and then tested in vitro or in vivo for their biological activity .
  • Results: The results would depend on the specific derivative and biological activity being tested .

4. Synthesis of Selected Alkaloids

  • Application Summary: Indoles, which could potentially include derivatives of “6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid”, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
  • Methods of Application: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Results: Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

5. Enantioselective Synthesis

  • Application Summary: This compound can be used in the enantioselective synthesis of other compounds .
  • Methods of Application: The specific methods of application would depend on the target compound being synthesized .
  • Results: The outcomes would vary based on the specific synthesis pathway and target compound .

properties

IUPAC Name

6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJXQAGIYOQVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00488107
Record name 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid

CAS RN

52651-15-7
Record name 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00488107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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